molecular formula C16H26N2O7 B609261 mPEG4-Mal CAS No. 1263044-81-0

mPEG4-Mal

Cat. No.: B609261
CAS No.: 1263044-81-0
M. Wt: 358.39
InChI Key: DOHTYEHHGXSUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethoxy polyethylene glycol maleimide, commonly referred to as mPEG4-Mal, is a polyethylene glycol derivative that contains a maleimide functional group. This compound is widely used in various scientific fields due to its ability to form stable covalent bonds with thiol groups, making it a valuable tool for bioconjugation and drug delivery applications.

Scientific Research Applications

Monomethoxy polyethylene glycol maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the modification of biomolecules, enabling the attachment of polyethylene glycol chains to proteins, peptides, and other molecules

In biology and medicine, monomethoxy polyethylene glycol maleimide is used in the development of drug delivery systems. The PEGylation of therapeutic proteins and peptides improves their pharmacokinetic properties, reduces immunogenicity, and extends their half-life in the bloodstream. Additionally, it is used in the preparation of bioconjugates for targeted drug delivery, allowing for the selective delivery of drugs to specific cells or tissues.

In the industrial sector, monomethoxy polyethylene glycol maleimide is used in the formulation of various products, including cosmetics, pharmaceuticals, and coatings. Its ability to form stable covalent bonds with thiol groups makes it a valuable additive for enhancing the properties of these products.

Safety and Hazards

The safety data sheet for mPEG4-Mal can provide detailed information about its safety and hazards . It’s important to handle it according to the safety guidelines provided.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monomethoxy polyethylene glycol maleimide involves the reaction of monomethoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction typically occurs in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity . The resulting product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods: In industrial settings, the production of monomethoxy polyethylene glycol maleimide involves large-scale reactions with stringent quality control measures. The starting material, monomethoxy polyethylene glycol, is reacted with maleic anhydride in large reactors, followed by purification processes such as distillation and crystallization to obtain the final product. The purity and quality of the product are ensured through rigorous analytical testing, including high-performance liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Monomethoxy polyethylene glycol maleimide primarily undergoes substitution reactions with thiol groups. The maleimide group reacts with free sulfhydryl groups to form stable thioether bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The reaction between monomethoxy polyethylene glycol maleimide and thiol groups typically occurs at a pH range of 6.5 to 7.5. Common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins and peptides . The reaction conditions are mild, often carried out at room temperature, and do not require the use of organic solvents, making it suitable for aqueous environments.

Major Products Formed: The major product formed from the reaction of monomethoxy polyethylene glycol maleimide with thiol groups is a stable thioether bond. This covalent bond is non-cleavable and provides a robust linkage between the polyethylene glycol moiety and the thiol-containing molecule .

Comparison with Similar Compounds

Monomethoxy polyethylene glycol maleimide is unique in its ability to form stable covalent bonds with thiol groups, making it highly specific and efficient for bioconjugation applications. Similar compounds include other polyethylene glycol derivatives with different functional groups, such as monomethoxy polyethylene glycol succinimidyl carbonate and monomethoxy polyethylene glycol aldehyde . These compounds also enable the modification of biomolecules but differ in their reactivity and specificity towards target functional groups.

List of Similar Compounds:
  • Monomethoxy polyethylene glycol succinimidyl carbonate
  • Monomethoxy polyethylene glycol aldehyde
  • Monomethoxy polyethylene glycol amine
  • Monomethoxy polyethylene glycol carboxylate

Monomethoxy polyethylene glycol maleimide stands out due to its high reactivity and specificity towards thiol groups, making it a preferred choice for applications requiring stable and permanent modifications.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHTYEHHGXSUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG4-Mal
Reactant of Route 2
Reactant of Route 2
mPEG4-Mal
Reactant of Route 3
Reactant of Route 3
mPEG4-Mal
Reactant of Route 4
Reactant of Route 4
mPEG4-Mal
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
mPEG4-Mal
Reactant of Route 6
Reactant of Route 6
mPEG4-Mal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.